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molecular formula C12H10ClNO B8340812 [6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol

[6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol

Cat. No. B8340812
M. Wt: 219.66 g/mol
InChI Key: QKUDODCBMZKHJK-UHFFFAOYSA-N
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Patent
US07429605B2

Procedure details

399 mg (10.50 mmol) lithium aluminium hydride were given to 18 ml tetrahydrofuran (THF) and stirred at room temperature (r. t.) for 10 min. A solution of 1.30 g (5.25 mmol) 6-(3-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester in 18 ml THF was added drop by drop at 0° C. within 15 min., and the mixture stirred for 2 h at 0° C. 32 ml brine were added slowly at 0° C. and stirred continued for 2 h. The mixture was adjusted to pH=5 by slowly addition of conc. HCl. A formed salt precipitate was isolated by filtration and washed with THF. The combined THF-solutions were evaporated, the residue extracted twice with ethyl acetate, the organic phase dried (sodium sulphate) and evaporated. Chromatography on silica (eluent: ethyl acetate/n-heptane 1:1) gave 0.45 g (35%) of [6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol
Quantity
399 mg
Type
reactant
Reaction Step One
Name
6-(3-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
32 mL
Type
solvent
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=2)[N:12]=1)=O.Cl>O1CCCC1.[Cl-].[Na+].O>[Cl:23][C:19]1[CH:18]=[C:17]([C:13]2[N:12]=[C:11]([CH2:9][OH:8])[CH:16]=[CH:15][CH:14]=2)[CH:22]=[CH:21][CH:20]=1 |f:0.1.2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
399 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
6-(3-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1)C1=CC(=CC=C1)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
brine
Quantity
32 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature (r. t.) for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 2 h at 0° C
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred
WAIT
Type
WAIT
Details
continued for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A formed salt precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The combined THF-solutions were evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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